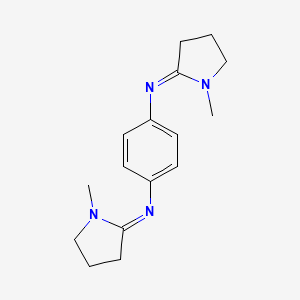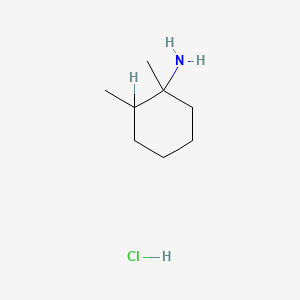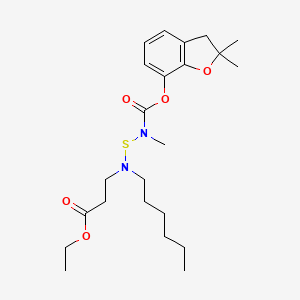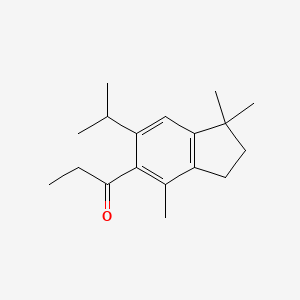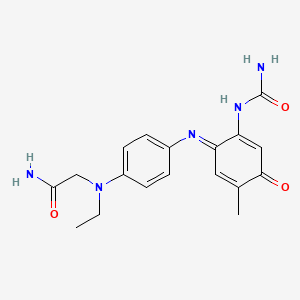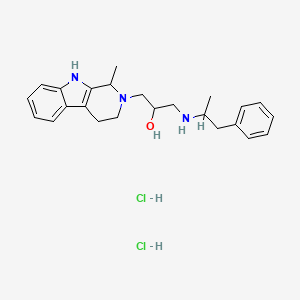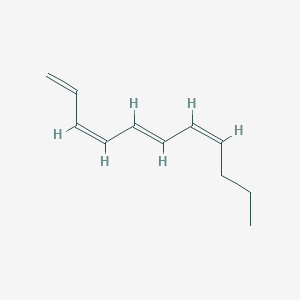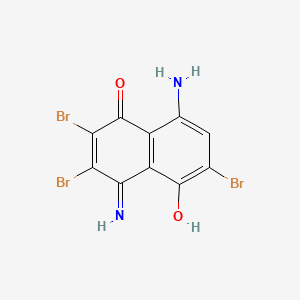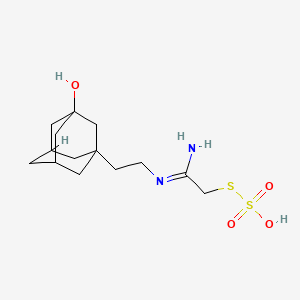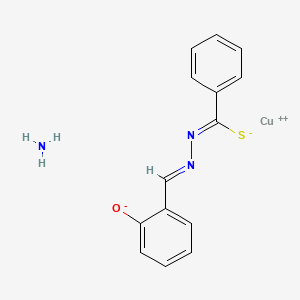
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-copper(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-copper(II) is a coordination compound that features a copper(II) ion coordinated to a ligand derived from 2-hydroxybenzaldehyde and thiobenzoylhydrazine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-copper(II) typically involves the following steps:
Preparation of the Ligand: The ligand is synthesized by reacting 2-hydroxybenzaldehyde with thiobenzoylhydrazine under reflux conditions in ethanol. The reaction mixture is then cooled, and the resulting solid is filtered and dried.
Complex Formation: The prepared ligand is then reacted with a copper(II) salt, such as copper(II) acetate, in an ethanol solution. The mixture is stirred at room temperature, and the resulting complex is isolated by filtration, washed with ethanol, and dried.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-copper(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper.
Reduction: Reduction reactions can convert the copper(II) center to copper(I) or even metallic copper.
Substitution: Ligand substitution reactions can occur, where the thiobenzoylhydrazonato ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in an appropriate solvent.
Major Products Formed
Oxidation: Higher oxidation state complexes or oxides of copper.
Reduction: Lower oxidation state complexes or metallic copper.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-copper(II) is studied for its coordination chemistry and potential catalytic properties. It can serve as a model compound for understanding the behavior of similar coordination complexes.
Biology
The compound has shown potential biological activity, including antimicrobial and antioxidant properties. It is being investigated for its ability to inhibit the growth of various microorganisms and its potential use in developing new antimicrobial agents.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its antimicrobial properties make it a candidate for developing new drugs to treat infections. Additionally, its antioxidant properties may have implications for treating diseases related to oxidative stress.
Industry
In the industrial sector, (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-copper(II) can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in catalysis and material science.
Mécanisme D'action
The mechanism of action of (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-copper(II) involves its interaction with biological molecules. The copper(II) center can interact with cellular components, leading to the generation of reactive oxygen species (ROS) that can damage microbial cells. The ligand itself may also interact with cellular targets, enhancing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Hydroxybenzaldehyde thiosemicarbazone)ammino-copper(II)
- (2-Hydroxybenzaldehyde benzoylhydrazonato)ammino-copper(II)
- (2-Hydroxybenzaldehyde salicylhydrazonato)ammino-copper(II)
Uniqueness
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-copper(II) is unique due to the presence of the thiobenzoylhydrazonato ligand, which imparts specific properties to the compound. This ligand can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds with different ligands.
Propriétés
Numéro CAS |
132854-23-0 |
|---|---|
Formule moléculaire |
C14H13CuN3OS |
Poids moléculaire |
334.89 g/mol |
Nom IUPAC |
copper;azane;(NE,Z)-N-[(2-oxidophenyl)methylidene]benzenecarbohydrazonothioate |
InChI |
InChI=1S/C14H12N2OS.Cu.H3N/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11;;/h1-10,17H,(H,16,18);;1H3/q;+2;/p-2/b15-10+;; |
Clé InChI |
IUADBXAZDKOYLD-OVWKBUNZSA-L |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N/N=C/C2=CC=CC=C2[O-])/[S-].N.[Cu+2] |
SMILES canonique |
C1=CC=C(C=C1)C(=NN=CC2=CC=CC=C2[O-])[S-].N.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


